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Compound of Interest

Compound Name: N,4'-Dimethylformanilide

Cat. No.: B1583799

This technical guide provides an in-depth analysis of the spectroscopic data for N,4'-
Dimethylformanilide (CAS No. 2739-04-0), a substituted aromatic amide. Designed for
researchers, chemists, and professionals in drug development, this document synthesizes
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to
provide a definitive analytical profile of the compound. The interpretation of this data is
grounded in fundamental principles of spectroscopy, offering insights into the structural
elucidation and quality control of this molecule.

Introduction: The Molecular Profile

N,4'-Dimethylformanilide, with a molecular formula of CoH1:NO and a molecular weight of
149.19 g/mol , is a tertiary amide featuring a formyl group, an N-methyl substituent, and a p-
tolyl group attached to the nitrogen atom.[1] The accurate characterization of such molecules is
paramount in chemical synthesis and pharmaceutical development, where unambiguous
identification and purity assessment are critical. Spectroscopic techniques provide a non-
destructive and highly informative approach to confirming molecular structure. This guide
details the expected spectral signatures of N,4'-Dimethylformanilide, explaining the rationale
behind the observed data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry.
By probing the magnetic properties of atomic nuclei, primarily *H and 3C, it provides detailed
information about the chemical environment, connectivity, and stereochemistry of a molecule.
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Experimental Protocol: NMR Data Acquisition

Sample Preparation: Dissolve approximately 5-10 mg of N,4'-Dimethylformanilide in 0.5-
0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCIs) in a standard 5 mm NMR tube.
The choice of solvent is critical; CDCIs is a common choice for its ability to dissolve a wide
range of organic compounds and its single residual proton peak is easily identified.

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal
signal dispersion and resolution.

Data Acquisition (*H NMR): Acquire a standard one-dimensional proton spectrum. Key
parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a
sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

Data Acquisition (*3C NMR): Acquire a proton-decoupled 13C spectrum. A larger number of
scans is typically required due to the lower natural abundance of the 13C isotope.

'H NMR Spectrum Analysis

The *H NMR spectrum of N,4'-Dimethylformanilide provides a unique fingerprint of its proton

environments. The structure contains four distinct types of protons, each giving rise to a

specific signal.

Formyl Proton (H-f): The lone proton on the carbonyl carbon is highly deshielded due to the
electronegativity of the adjacent oxygen and nitrogen atoms and the anisotropic effect of the
C=0 bond. This results in a singlet signal in the downfield region of the spectrum.

Aromatic Protons (H-a, H-b): The p-substituted aromatic ring gives rise to a characteristic
AA'BB' system, which often appears as two distinct doublets due to the coupling between
adjacent ortho protons. Protons ortho to the nitrogen (H-a) and ortho to the methyl group (H-
b) will have slightly different chemical environments.

N-Methyl Protons (H-c): The three protons of the methyl group attached to the nitrogen are in
a unique chemical environment, appearing as a sharp singlet.

Aryl-Methyl Protons (H-d): The protons of the methyl group on the p-position of the aromatic
ring also produce a distinct singlet.
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Below is a diagram illustrating the molecular structure and proton assignments.
Caption: Molecular structure of N,4'-Dimethylformanilide with proton labels.

Table 1: 1H NMR Data for N,4'-Dimethylformanilide (in CDClI3)

. Chemical Shift Lo . .
Signal Label Multiplicity Integration Assignment
(ppm)
H-f ~8.2 Singlet 1H Formyl H
Aromatic H
H-a ~7.2 Doublet 2H
(ortho to N)
Aromatic H
H-b ~7.0 Doublet 2H
(ortho to CHs)
H-c ~3.2 Singlet 3H N-CHs
H-d ~2.3 Singlet 3H Aryl-CHs

Note: Exact chemical shifts can vary slightly based on solvent and concentration.

13C NMR Spectrum Analysis

The 13C NMR spectrum provides information on the carbon skeleton of the molecule. Due to
the molecule's symmetry, six distinct carbon signals are expected.

Table 2: Predicted 3C NMR Data for N,4'-Dimethylformanilide
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Chemical Shift (ppm) Assignment Rationale

Carbonyl carbon, highl
~163 C=0 v i

deshielded.
) Quaternary carbon attached to
~145 Aromatic C-N )
nitrogen.
) Quaternary carbon attached to
~135 Aromatic C-CHs
methyl group.
) Aromatic carbon shielded by
~130 Aromatic CH (ortho to CHs)
methyl group.
. Aromatic carbon deshielded by
~120 Aromatic CH (ortho to N) )
nitrogen.
Aliphatic carbon attached to
~37 N-CHs )
nitrogen.
Aliphatic carbon of the tolyl
~21 Aryl-CHs

group.

*Note: Data is based on typical chemical shifts for similar functional groups. Experimental data
can be found in spectral databases.[2] *

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by
measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Data Acquisition

o Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the
neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. For a
solid, a KBr pellet can be made by grinding a small amount of sample with KBr powder and
pressing it into a translucent disk.

o Data Acquisition: The sample is placed in an FTIR spectrometer, and a spectrum is recorded,
typically over the range of 4000-400 cm~1. A background spectrum of air (or the salt plates)

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.chemicalbook.com/SpectrumEN_2739-04-0_1HNMR.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1583799?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

is taken first and automatically subtracted.

Interpretation of the IR Spectrum

The IR spectrum of N,4'-Dimethylformanilide is dominated by a few key absorption bands
that confirm its structural features.

Table 3: Key IR Absorption Bands for N,4'-Dimethylformanilide

Frequency Range (cm™) Vibration Type Functional Group
3100-3000 C-H Stretch Aromatic C-H
2950-2850 C-H Stretch Aliphatic (Methyl) C-H
~1670 C=0 Stretch Tertiary Amide (Formyl)
~1600, ~1500 C=C Stretch Aromatic Ring

~1380 C-N Stretch Aryl-Amine

Source: General IR absorption tables and data from similar compounds.[3][4][5]

The most diagnostic peak is the strong carbonyl (C=0) stretch of the tertiary amide around
1670 cm™1, Its position indicates a conjugated amide system, which is consistent with the
structure. The presence of both aromatic and aliphatic C-H stretching vibrations further
corroborates the assigned structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule
and its fragments, allowing for the determination of its molecular weight and the deduction of its
structure. Electron lonization (EI) is a common technique used for this purpose.

Experimental Protocol: MS Data Acquisition

o Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,
often via a direct insertion probe or after separation by Gas Chromatography (GC).
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« lonization: In the ion source, the sample is bombarded with high-energy electrons (typically
70 eV), causing the molecule to lose an electron and form a positively charged molecular ion
(Me+).

o Fragmentation: The molecular ion is often unstable and fragments into smaller, charged ions

and neutral radicals.

o Detection: The ions are separated by their m/z ratio in a mass analyzer and detected.

Interpretation of the Mass Spectrum

The mass spectrum of N,4'-Dimethylformanilide will show a molecular ion peak
corresponding to its molecular weight (149.19). The fragmentation pattern provides valuable

structural clues.

Table 4: Major lons in the EI Mass Spectrum of N,4'-Dimethylformanilide

m/z Proposed Fragment lon Identity of Lost Neutral
149 [CoH11NO]+ Molecular lon (Me+)

120 [CsH1oN]+ CHOe (Formyl radical)
106 [C7HsN]+ CH2=Ne (from m/z 120)
91 [C7H7]+ HCN (from m/z 106)

77 [CeHs]+ CHz (from m/z 91)

Source: Data derived from spectral databases for similar compounds.[6][7]

The fragmentation is initiated by the formation of the molecular ion at m/z 149. A characteristic
and often major fragmentation pathway for formamides is the alpha-cleavage, leading to the
loss of the formyl radical (*CHO), resulting in the stable ion at m/z 120. Subsequent

fragmentations can lead to the other observed ions.

[CrsrzliNloAf]g.-'- % [CsH1oN]+ - CH2 [C7HsN]+
(Molecular lon) m/z =120 m/z = 106
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Click to download full resolution via product page

Caption: Proposed primary fragmentation pathway for N,4'-Dimethylformanilide in EI-MS.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a robust and
comprehensive characterization of N,4'-Dimethylformanilide. The *H and 3C NMR spectra
confirm the carbon-hydrogen framework and the specific arrangement of substituents. IR
spectroscopy validates the presence of key functional groups, particularly the tertiary amide
carbonyl. Mass spectrometry confirms the molecular weight and reveals characteristic
fragmentation patterns that are consistent with the known structure. This guide serves as a
foundational reference for the analytical chemistry of N,4'-Dimethylformanilide, providing
researchers with the necessary data and interpretation to confidently identify and assess this
compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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